

In-Depth Technical Guide: D-2-Aminohexanoic acid-d9

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Compound of Interest

Compound Name: *D-2-Aminohexanoic acid-d9*

Cat. No.: *B15554911*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Aminohexanoic acid-d9, a deuterated isotopologue of D-norleucine, serves as a valuable tool in a range of scientific disciplines, particularly in the fields of pharmacology, metabolomics, and proteomics. Its unique properties, conferred by the substitution of nine hydrogen atoms with deuterium, make it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This technical guide provides a comprehensive overview of **D-2-Aminohexanoic acid-d9**, including its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its application.

Physicochemical Properties

The key physicochemical properties of **D-2-Aminohexanoic acid-d9** are summarized in the table below. These properties are essential for its use as an analytical standard and in experimental settings.

Property	Value	Reference
CAS Number	2185812-01-3	[1]
Molecular Formula	C ₆ D ₉ H ₄ NO ₂	[1]
Molecular Weight	140.23 g/mol	[2][3]
Synonyms	D-Norleucine-d9, (2R)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid	[1]
Isotopic Purity	≥98 atom % D	[1][2]
Chemical Purity	≥98%	[1]
Appearance	White to off-white solid	
Storage Conditions	Store at room temperature	[2]

Biological Significance and Applications

Deuterated compounds, such as **D-2-Aminohexanoic acid-d9**, are powerful tools in drug development and metabolic research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes, thereby enhancing the pharmacokinetic profiles of drug candidates.

D-amino acids, while less common than their L-counterparts, play significant roles in various biological processes, particularly in bacteria where they are components of the cell wall peptidoglycan. In mammals, D-amino acids are involved in neurotransmission and other physiological functions. The metabolism of D-amino acids is primarily carried out by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.

The primary applications of **D-2-Aminohexanoic acid-d9** include:

- **Internal Standard for Mass Spectrometry:** Due to its identical chemical properties to the non-deuterated form but distinct mass, it is an ideal internal standard for accurate quantification of D-2-aminohexanoic acid in complex biological matrices.

- **Metabolic Tracer:** It can be used to trace the metabolic fate of D-2-aminohexanoic acid in vivo and in vitro, providing insights into metabolic pathways and enzyme kinetics.
- **Pharmacokinetic Studies:** In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of D-norleucine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **D-2-Aminohexanoic acid-d9**.

Protocol 1: Quantification of D-2-Aminohexanoic Acid in Biological Samples using LC-MS/MS with D-2-Aminohexanoic acid-d9 as an Internal Standard

Objective: To accurately quantify the concentration of D-2-aminohexanoic acid in a biological sample (e.g., plasma, tissue homogenate).

Materials:

- **D-2-Aminohexanoic acid-d9** (Internal Standard)
- D-2-Aminohexanoic acid (Analyte standard)
- Acetonitrile (ACN)
- Formic acid (FA)
- Ultrapure water
- Biological matrix (e.g., plasma)
- LC-MS/MS system

Procedure:

- **Preparation of Stock Solutions:**

- Prepare a 1 mg/mL stock solution of **D-2-Aminohexanoic acid-d9** in 50% methanol.
- Prepare a 1 mg/mL stock solution of D-2-Aminohexanoic acid in 50% methanol.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the D-2-Aminohexanoic acid stock solution with the biological matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To 50 µL of each standard, QC, and unknown sample, add 10 µL of the **D-2-Aminohexanoic acid-d9** internal standard working solution (e.g., 100 ng/mL).
 - Add 150 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Inject the prepared samples onto a C18 reverse-phase column.
 - Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
 - Set the mass spectrometer to monitor the specific mass transitions for D-2-Aminohexanoic acid and **D-2-Aminohexanoic acid-d9**.
- Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
- Determine the concentration of D-2-aminohexanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of D-2-aminohexanoic acid.

Materials:

- D-2-Aminohexanoic acid
- **D-2-Aminohexanoic acid-d9** (for LC-MS analysis)
- Human Liver Microsomes (HLM)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile

Procedure:

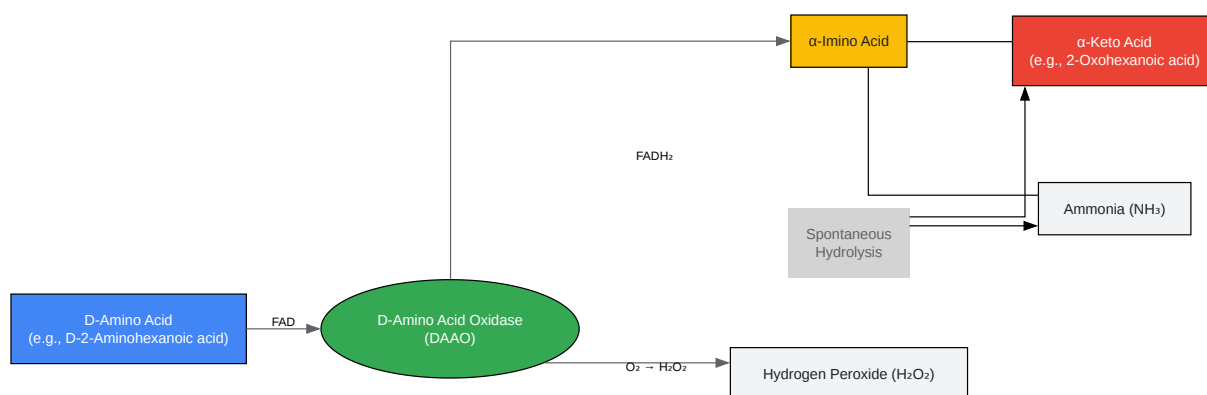
- Incubation:
 - Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and D-2-aminohexanoic acid (e.g., 1 μ M) in phosphate buffer.
 - Pre-warm the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking.

- Time Points and Quenching:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding two volumes of cold acetonitrile containing the internal standard (**D-2-Aminohexanoic acid-d9**).
- Sample Processing and Analysis:
 - Centrifuge the quenched samples to precipitate proteins.
 - Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of D-2-aminohexanoic acid at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time.
 - The slope of the linear regression line represents the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.
 - Calculate the intrinsic clearance (CL_{int}) as $(k / \text{HLM protein concentration})$.

Visualizations

General Metabolic Pathway of D-Amino Acids

The following diagram illustrates the general metabolic pathway for D-amino acids, primarily involving oxidative deamination by D-amino acid oxidase (DAAO).

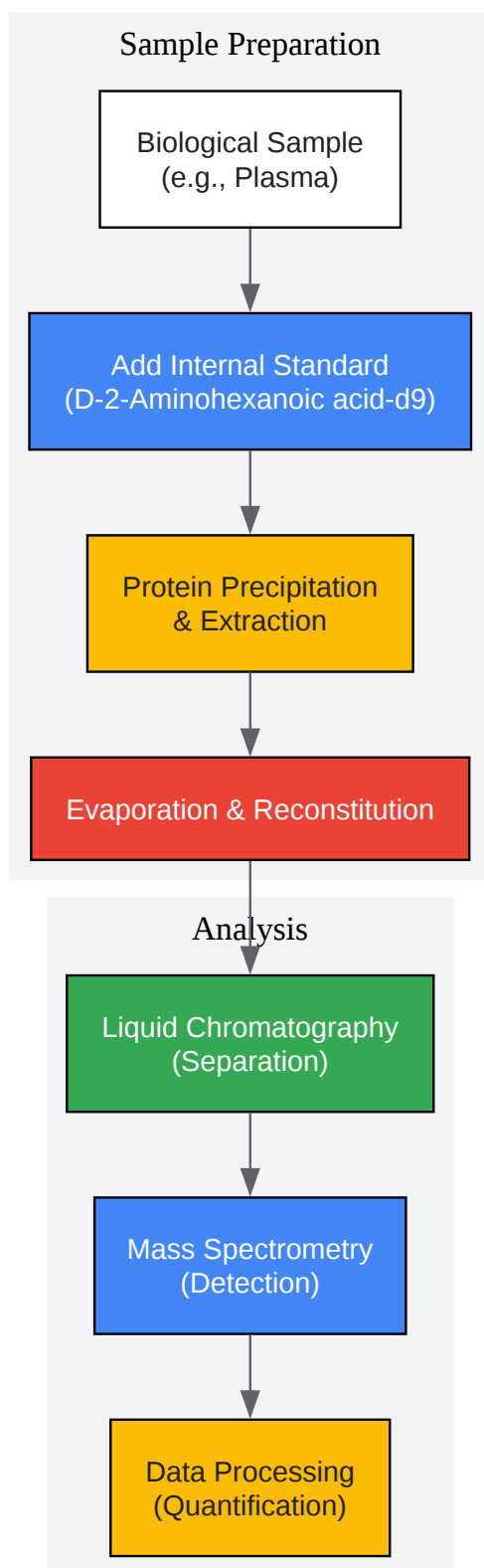


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Caption: General metabolic pathway of D-amino acids.

Experimental Workflow for LC-MS Quantification

This diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.



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Caption: LC-MS quantification workflow with an internal standard.

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